molecular formula C14H15ClN4O2S B2436294 N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034421-32-2

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2436294
CAS No.: 2034421-32-2
M. Wt: 338.81
InChI Key: MDJOHDYIOWNBIZ-UHFFFAOYSA-N
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Description

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a sulfonyl group, an azetidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the azetidine intermediate reacts with a pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar structural motif with a sulfonyl group and a heterocyclic ring.

    2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-dimethylacetamide: Another compound with a sulfonyl group and a pyridine ring.

Uniqueness

N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-10-12(15)4-2-5-13(10)22(20,21)19-8-11(9-19)18-14-16-6-3-7-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJOHDYIOWNBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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